molecular formula C11H24Cl2N2 B1391735 3-(Piperidin-1-ylmethyl)piperidine dihydrochloride CAS No. 81310-57-8

3-(Piperidin-1-ylmethyl)piperidine dihydrochloride

Cat. No. B1391735
CAS RN: 81310-57-8
M. Wt: 255.22 g/mol
InChI Key: LHZLWMSCSUKXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-ylmethyl)piperidine dihydrochloride (3-PMPD), also known as 3-Piperidylmethylpiperidine dihydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid, with a molecular formula of C8H18Cl2N2 and a molecular weight of 209.16 g/mol. 3-PMPD is a derivative of piperidine, a heterocyclic organic compound, which is a cyclic amine with a six-membered ring structure composed of five carbon atoms and one nitrogen atom. 3-PMPD is often used in laboratory experiments due to its solubility in water and its stability in aqueous solutions.

Scientific Research Applications

Synthesis and Chemical Properties

3-(Piperidin-1-ylmethyl)piperidine dihydrochloride is a derivative used in various synthetic applications. It is a conformationally rigid diamine that plays a significant role in medicinal chemistry. A novel method for its synthesis was proposed to facilitate the production in large quantities, marking its importance in pharmaceutical preparations (Smaliy et al., 2011). Furthermore, the compound serves as a crucial intermediate in the synthesis of other significant compounds like lafutidine, highlighting its utility in the chemical synthesis of therapeutic agents (Shen Li, 2012).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-(Piperidin-1-ylmethyl)piperidine have been synthesized and evaluated for their antimicrobial activity, especially against pathogens affecting plants like Lycopersicon esculentum. The structural variations in these derivatives significantly influence their antimicrobial efficacy, offering insights into the design of potent antimicrobial agents (Vinaya et al., 2009).

Corrosion Inhibition

The corrosion inhibitive properties of 3-(Piperidin-1-ylmethyl)piperidine derivatives on metals like brass in natural sea water have been studied, indicating its potential application in protecting metal surfaces. These compounds exhibit the ability to suppress anodic and cathodic processes, thus serving as effective corrosion inhibitors (Xavier & Nallaiyan, 2011).

Material Synthesis

3-(Piperidin-1-ylmethyl)piperidine derivatives are used in the synthesis of quinazolinone derivatives under solvent-free conditions, highlighting its versatility in organic synthesis. This method provides a greener approach to chemical synthesis, promoting the development of environmentally friendly manufacturing processes (Acharyulu et al., 2008).

Computational Chemistry

Studies have also focused on the computational aspect, examining the thermodynamic parameters of 3-(Piperidin-1-ylmethyl)piperidine derivatives. This research aids in understanding the electronic and structural properties of these compounds, which is crucial for optimizing their applications in various fields (Taheri et al., 2012).

properties

IUPAC Name

1-(piperidin-3-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZLWMSCSUKXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-ylmethyl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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